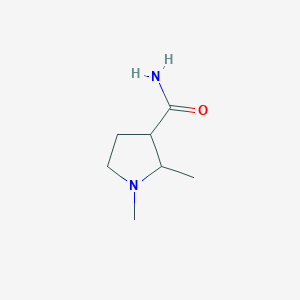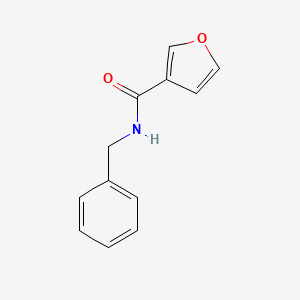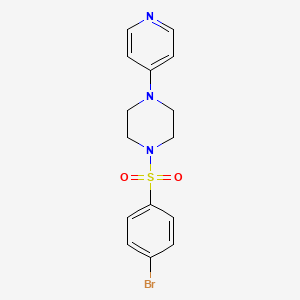
2-Chloro-N-(6-methyl-pyrimidin-4-yl)-acetamide
Vue d'ensemble
Description
2-Chloro-N-(6-methyl-pyrimidin-4-yl)-acetamide is a chemical compound that has garnered significant interest in scientific research. This compound has been studied for its potential use in various applications, including medical, agricultural, and industrial fields. In
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(6-methyl-pyrimidin-4-yl)-acetamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in the biosynthesis of essential cellular components in both plants and fungi.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-N-(6-methyl-pyrimidin-4-yl)-acetamide has no significant toxicity to mammals at the recommended doses. However, it has been shown to cause skin irritation in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-N-(6-methyl-pyrimidin-4-yl)-acetamide in lab experiments is its selective activity against certain plant and fungal species. This makes it a useful tool for studying the biology and biochemistry of these organisms.
One limitation of using 2-Chloro-N-(6-methyl-pyrimidin-4-yl)-acetamide in lab experiments is its potential environmental impact. As a herbicide, it may have unintended effects on non-target organisms and ecosystems.
Orientations Futures
There are several potential future directions for research on 2-Chloro-N-(6-methyl-pyrimidin-4-yl)-acetamide. One area of interest is its potential use as a treatment for fungal infections in humans. Further studies are needed to determine its efficacy and safety in this application.
Another area of interest is its potential use as a tool for studying the biosynthesis of essential cellular components in plants and fungi. Further studies are needed to fully understand its mechanism of action and its potential applications in this field.
In conclusion, 2-Chloro-N-(6-methyl-pyrimidin-4-yl)-acetamide is a chemical compound that has potential applications in various scientific research fields. Its selective activity against certain plant and fungal species makes it a useful tool for studying the biology and biochemistry of these organisms. Further research is needed to fully understand its potential applications and limitations.
Applications De Recherche Scientifique
2-Chloro-N-(6-methyl-pyrimidin-4-yl)-acetamide has been extensively studied for its potential use in various scientific research applications. One area of interest is its potential as a herbicide. Studies have shown that 2-Chloro-N-(6-methyl-pyrimidin-4-yl)-acetamide has selective herbicidal activity against broadleaf weeds.
Another area of interest is its potential as an antifungal agent. Studies have shown that 2-Chloro-N-(6-methyl-pyrimidin-4-yl)-acetamide has antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.
Propriétés
IUPAC Name |
2-chloro-N-(6-methylpyrimidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c1-5-2-6(10-4-9-5)11-7(12)3-8/h2,4H,3H2,1H3,(H,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASIXEOBEUBLQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-tert-butyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B7580577.png)




![4-(4-methylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580604.png)

![5-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]pentanoic acid](/img/structure/B7580627.png)
![2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl 1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B7580636.png)


![1-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B7580659.png)